molecular formula C8H12Br2 B8486518 8,8-Dibromobicyclo[5.1.0]octane CAS No. 7124-41-6

8,8-Dibromobicyclo[5.1.0]octane

Cat. No. B8486518
CAS RN: 7124-41-6
M. Wt: 267.99 g/mol
InChI Key: MILKPYBKTSZFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Dibromobicyclo[5.1.0]octane is a useful research compound. Its molecular formula is C8H12Br2 and its molecular weight is 267.99 g/mol. The purity is usually 95%.
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properties

CAS RN

7124-41-6

Product Name

8,8-Dibromobicyclo[5.1.0]octane

Molecular Formula

C8H12Br2

Molecular Weight

267.99 g/mol

IUPAC Name

8,8-dibromobicyclo[5.1.0]octane

InChI

InChI=1S/C8H12Br2/c9-8(10)6-4-2-1-3-5-7(6)8/h6-7H,1-5H2

InChI Key

MILKPYBKTSZFBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C2(Br)Br)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of cycloheptene (500 mg, 5.20 mmol, 1 eq) in dry Pentane (52 ml) under Ar atmosphere, tBuOK (671 mg, 5.98 mmol, 1.15 eq) was added. Suspension was cooled to 0° C. and CHBr3 (466 μl, 5.20 mmol, 1 eq) was added in a time period of six hours. Then the solution was warmed to Room Temperature (RT) and the resulting dark-brown solution was stirred overnight at RT. Reaction was controlled by TLC (Hexane as eluent) and was quenched with water (10 ml) and concentrated HCl until neutralization. Layers were separated and the aqueous layer was extracted with pentane (3×50 ml). Combined organic phases were dried over Na2SO4, filtered and concentrated under vacuum to obtain product 8,8-dibromobicyclo[5.1.0]octane as a brown oil that was used for the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
466 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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